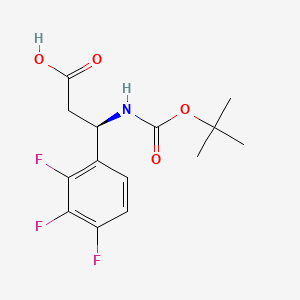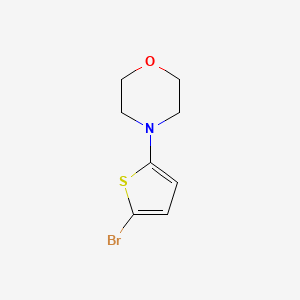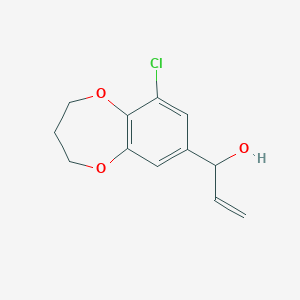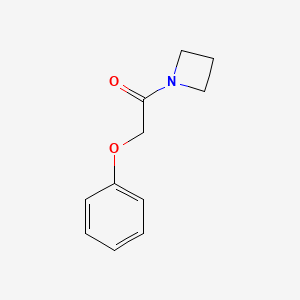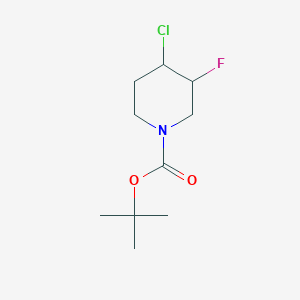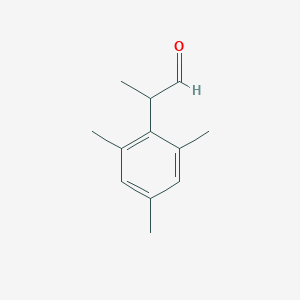
2-Mesitylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mesitylpropanal is an organic compound belonging to the aldehyde family. It is characterized by the presence of a mesityl group attached to a propanal backbone. This compound is known for its distinct chemical properties and reactivity, making it a valuable substance in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Mesitylpropanal can be synthesized through several methods, including:
Aldol Condensation: This method involves the reaction of mesityl oxide with formaldehyde under basic conditions to form this compound.
Grignard Reaction: Another approach is the reaction of mesityl magnesium bromide with propanal, followed by hydrolysis to yield this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through the aldol condensation method due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperature and pH to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Mesitylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2-Mesitylpropanoic acid.
Reduction: 2-Mesitylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Mesitylpropanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Mesitylpropanal involves its interaction with various molecular targets and pathways:
Molecular Targets: The aldehyde group in this compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects.
Pathways Involved: The compound can participate in redox reactions, affecting cellular oxidative stress and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Methylpropanal: Similar in structure but lacks the mesityl group, resulting in different chemical properties and reactivity.
2-Mesitylbutanal: Contains an additional carbon in the backbone, leading to variations in its chemical behavior.
Uniqueness: 2-Mesitylpropanal is unique due to the presence of the mesityl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C12H16O |
|---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
2-(2,4,6-trimethylphenyl)propanal |
InChI |
InChI=1S/C12H16O/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-7,11H,1-4H3 |
InChI-Schlüssel |
XVHRMXVOEASTFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


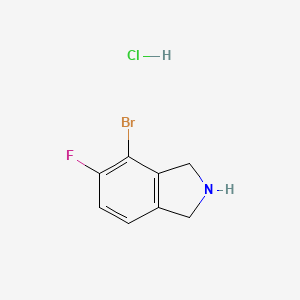
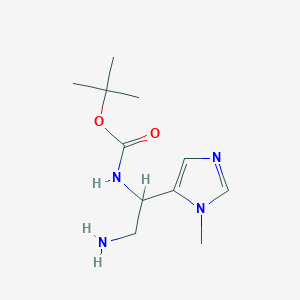
![cis-5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B13547873.png)
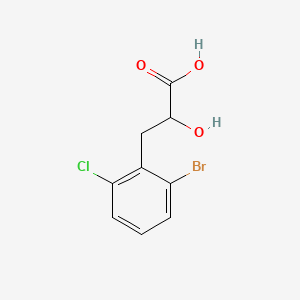
![6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13547879.png)
![5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13547887.png)
